molecular formula C7H9N3O2S B11900447 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine CAS No. 90000-77-4

3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine

Katalognummer: B11900447
CAS-Nummer: 90000-77-4
Molekulargewicht: 199.23 g/mol
InChI-Schlüssel: RCUUFXVUMPGRAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine is a chemical compound that features a pyridazine ring substituted with an aziridinyl group at the 3-position and a methylsulfonyl group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine typically involves the reaction of a pyridazine derivative with aziridine and a methylsulfonylating agent. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine undergoes various types of chemical reactions, including:

    Oxidation: The aziridinyl group can be oxidized to form corresponding oxaziridines.

    Reduction: The pyridazine ring can undergo reduction to form dihydropyridazine derivatives.

    Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include oxaziridines, dihydropyridazine derivatives, and various substituted pyridazines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine involves its interaction with specific molecular targets and pathways. The aziridinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methylsulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(1-Aziridinyl)pyridazine: Lacks the methylsulfonyl group, which may affect its solubility and reactivity.

    6-(Methylsulfonyl)pyridazine: Lacks the aziridinyl group, which may reduce its biological activity.

    3-(1-Aziridinyl)-6-(methylsulfonyl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring, which may alter its chemical and biological properties.

Uniqueness

3-(1-Aziridinyl)-6-(methylsulfonyl)pyridazine is unique due to the presence of both the aziridinyl and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

90000-77-4

Molekularformel

C7H9N3O2S

Molekulargewicht

199.23 g/mol

IUPAC-Name

3-(aziridin-1-yl)-6-methylsulfonylpyridazine

InChI

InChI=1S/C7H9N3O2S/c1-13(11,12)7-3-2-6(8-9-7)10-4-5-10/h2-3H,4-5H2,1H3

InChI-Schlüssel

RCUUFXVUMPGRAN-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=NN=C(C=C1)N2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.